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Abstract
Tiger17, a cyclic 11-amino acid peptide (c[WCKPKPKPRCH-NH₂]), has demonstrated

significant potential in promoting wound healing.[1][2][3] It actively participates in all three

stages of the wound healing process: inflammation, proliferation, and tissue remodeling.[1]

Tiger17 stimulates the recruitment of macrophages, promotes the proliferation and migration of

keratinocytes and fibroblasts, and activates key signaling pathways, including the mitogen-

activated protein kinases (MAPK) and transforming growth factor-beta (TGF-β)/Smad

pathways.[1] This document provides detailed protocols for the chemical synthesis of Tiger17
using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent purification by

reverse-phase high-performance liquid chromatography (RP-HPLC), and methods for its

characterization and biological activity assessment.

Introduction
The Tiger17 peptide is a synthetic derivative of tigerinins, antimicrobial peptides isolated from

the skin secretions of the frog Fejervarya cancrivora. Its cyclic structure, formed by a disulfide

bridge between two cysteine residues, enhances its stability. The peptide's amino acid

sequence is H-Trp-Cys-Lys-Pro-Lys-Pro-Lys-Pro-Arg-Cys-His-NH₂ (Disulfide Bridge: Cys2-

Cys10). For researchers investigating novel therapeutics for wound healing and tissue
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regeneration, the ability to reliably synthesize and purify bioactive Tiger17 is crucial. These

protocols offer a comprehensive guide to producing high-purity Tiger17 for research purposes.

Data Presentation
Table 1: Physicochemical Properties of Tiger17

Property Value Reference

Amino Acid Sequence c[WCKPKPKPRCH-NH₂]

Molecular Formula C₆₂H₉₉N₂₁O₁₁S₂ N/A

Molecular Weight (Da) 1378.7 g/mol N/A

Purity (by HPLC) >95% to >98%

Appearance Lyophilized white powder

Table 2: Summary of Experimental Parameters for
Tiger17 Synthesis and Purification
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Stage Parameter
Typical
Value/Method

Reference

Synthesis Method

Fmoc-Solid Phase

Peptide Synthesis

(SPPS)

Resin Rink Amide resin

Cysteine Protection
Acid-labile groups

(e.g., Trt, Mmt)

Coupling Reagents
HBTU/HOBt or

DIC/Oxyma

Cleavage Cocktail
TFA/TIS/H₂O (e.g.,

95:2.5:2.5)

Cyclization (Oxidation)

Air oxidation or

specific oxidizing

agents (e.g., Iodine,

NCS)

Purification Method

Reverse-Phase High-

Performance Liquid

Chromatography (RP-

HPLC)

Column C18 stationary phase

Mobile Phase A 0.1% TFA in Water

Mobile Phase B
0.1% TFA in

Acetonitrile

Gradient

Linear gradient of

increasing Mobile

Phase B

Characterization Method
Mass Spectrometry

(e.g., MALDI-TOF)

Analytical RP-HPLC
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Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Linear Tiger17 Precursor
This protocol details the manual synthesis of the linear Tiger17 precursor on a Rink Amide

resin using the Fmoc/tBu strategy.

Materials:

Rink Amide resin

Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure

Deprotection solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM)

Solid-phase synthesis vessel

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

Drain the solution.

Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

Amino Acid Coupling:
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In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC

(3 eq.) in DMF.

Add the activation solution to the resin.

Agitate for 1-2 hours at room temperature.

Monitor the coupling reaction using a ninhydrin test.

Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and

DCM (3x).

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the Tiger17 sequence.

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc

deprotection (step 2).

Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol

(3x). Dry the resin under vacuum.

Protocol 2: Cleavage, Cyclization, and Purification of
Tiger17
Materials:

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Cold diethyl ether

Oxidation buffer: 0.1 M Ammonium bicarbonate, pH 8.0-8.5

RP-HPLC system with a C18 column

Mobile Phase A: 0.1% TFA in water

Mobile Phase B: 0.1% TFA in acetonitrile

Lyophilizer
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Procedure:

Cleavage and Deprotection:

Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours at room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

Air-dry the crude peptide pellet.

Cyclization (Disulfide Bond Formation):

Dissolve the crude linear peptide in the oxidation buffer at a low concentration (e.g., 0.1-1

mg/mL) to favor intramolecular cyclization.

Stir the solution gently, open to the air, for 12-24 hours.

Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry.

Purification by RP-HPLC:

Acidify the cyclization mixture with TFA.

Filter the solution and inject it onto a preparative C18 RP-HPLC column.

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5-60% B over

60 minutes).

Monitor the elution profile at 214 nm and 280 nm.

Collect fractions corresponding to the main peptide peak.

Characterization and Lyophilization:

Analyze the purity of the collected fractions by analytical RP-HPLC.
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Confirm the molecular weight of the purified peptide by mass spectrometry.

Pool the pure fractions and lyophilize to obtain the final Tiger17 peptide as a white

powder.

Protocol 3: In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of Tiger17 on cell migration.

Materials:

Keratinocytes (e.g., HaCaT) or Fibroblasts (e.g., HSFs)

Cell culture medium and supplements

Multi-well cell culture plates (e.g., 12-well or 24-well)

Sterile pipette tips (e.g., p200)

Tiger17 peptide stock solution

Microscope with a camera

Procedure:

Cell Seeding: Seed the cells into the wells of a multi-well plate at a density that will form a

confluent monolayer within 24 hours.

Creating the "Wound":

Once the cells are confluent, use a sterile pipette tip to make a straight scratch across the

center of the monolayer.

Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached

cells.

Treatment:
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Replace the PBS with a fresh cell culture medium containing different concentrations of

Tiger17 (e.g., 0, 2.5, 5, 10, 20 µg/mL).

Image Acquisition:

Capture images of the scratch in each well at time 0.

Incubate the plate at 37°C in a humidified incubator.

Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

Data Analysis:

Measure the width or area of the scratch at each time point using image analysis software

(e.g., ImageJ).

Calculate the percentage of wound closure for each treatment group relative to the initial

wound area.

Mandatory Visualization
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Caption: Workflow for the synthesis and purification of Tiger17 peptide.
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Caption: Signaling pathways activated by Tiger17 in wound healing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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